Thiourea, (azidomethyl)-
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Overview
Description
Thiourea, (azidomethyl)- is an organosulfur compound that features a thiourea group with an azidomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiourea, (azidomethyl)- can be synthesized through the reaction of thiourea with azidomethyl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the substitution of the halide with the azidomethyl group. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods: Industrial production of thiourea, (azidomethyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thiourea, (azidomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the azidomethyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminomethyl thiourea derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Thiourea, (azidomethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocycles and other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiourea, (azidomethyl)- involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The thiourea moiety can form strong hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Thiourea: Structurally similar but lacks the azidomethyl group.
N-(tosylmethyl)thiourea: Similar structure with a tosylmethyl group instead of azidomethyl.
Isothiourea: Contains a different arrangement of the sulfur and nitrogen atoms.
Uniqueness: Thiourea, (azidomethyl)- is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for research in various scientific disciplines.
Properties
CAS No. |
159582-43-1 |
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Molecular Formula |
C2H5N5S |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
azidomethylthiourea |
InChI |
InChI=1S/C2H5N5S/c3-2(8)5-1-6-7-4/h1H2,(H3,3,5,8) |
InChI Key |
GXKPPRFZDGHYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=S)N)N=[N+]=[N-] |
Origin of Product |
United States |
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